molecular formula C34H24O10 B1587905 Mulberrofuran Q CAS No. 101383-35-1

Mulberrofuran Q

Cat. No.: B1587905
CAS No.: 101383-35-1
M. Wt: 592.5 g/mol
InChI Key: MSVXRBNAPJJEDX-UHFFFAOYSA-N
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Description

Mulberrofuran Q is a naturally occurring phenolic compound found in the root bark of the mulberry tree (Morus species). It belongs to the class of Diels-Alder-type adducts, which are unique phenolic natural products biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has garnered significant attention due to its complex structure and remarkable biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mulberrofuran Q involves the Diels-Alder reaction between chalcones and dehydroprenylphenol dienes. This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, particularly the root bark of Morus species. Various extraction techniques such as solvent extraction, Soxhlet extraction, and supercritical fluid extraction are employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Mulberrofuran Q undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenolic compounds .

Mechanism of Action

The mechanism of action of Mulberrofuran Q involves its interaction with various molecular targets and pathways. For instance, it inhibits the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid and thromboxane B2, which are cyclooxygenase products. This inhibition protects neuronal cells from oxidative stress induced by hypoxia-glycorrhoea-deficiency . Additionally, it has been shown to inhibit hepatitis A virus enzymes, thereby preventing viral replication and maturation .

Comparison with Similar Compounds

Mulberrofuran Q is compared with other similar compounds such as:

Uniqueness: this compound stands out due to its potent inhibitory effects on viral enzymes and its protective role against oxidative stress in neuronal cells. Its unique structure and reactivity make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-(2,4-dihydroxyphenyl)-10,18-dihydroxy-8-(6-hydroxy-1-benzofuran-2-yl)-14-methyl-3,5,15-trioxahexacyclo[12.7.1.02,4.02,12.06,11.016,21]docosa-6,8,10,16(21),17,19-hexaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24O10/c1-32-14-22(20-6-4-19(37)13-27(20)42-32)33-30(31(32)40)29-24(39)8-16(25-9-15-2-3-18(36)12-26(15)41-25)10-28(29)43-34(33,44-33)21-7-5-17(35)11-23(21)38/h2-13,22,30,35-39H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVXRBNAPJJEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=C(C=C3)O)C45C(C2=O)C6=C(C=C(C=C6OC4(O5)C7=C(C=C(C=C7)O)O)C8=CC9=C(O8)C=C(C=C9)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316869
Record name Mulberrofuran Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101383-35-1
Record name Mulberrofuran Q
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101383-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mulberrofuran Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mulberrofuran Q
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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